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molecular formula C15H14N2O5S2 B8317153 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide

Cat. No. B8317153
M. Wt: 366.4 g/mol
InChI Key: RYGRAPOTFOPTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04840963

Procedure details

5-methoxy-1-benzenesulfonyl-2-sulfamoylindole (22.0 gm, 0.97 mmol) was dissolved in 10% sodium hydroxide (250 ml) and warmed to 90° C. for 1 hour. The cooled reaction mixture was extracted with ethyl acetate (2×150 ml) and neutralized with concentrated hydrochloric acid. The precipitate was collected via filtration and the filtrate was extracted with ethyl acetate (4×200 ml). The precipitate collected earlier was combined with the extracts and the extracts were washed with water (2×100 ml), brine (2×100 ml) and dried (MgSO4). The organic solvent was removed under vacuum to yield a brown solid 10.2 gm. The solid was recrystallized from water using decolorizing carbon to yield white crystals; 4.5 gm., m.p. 208°-209° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8](S(C1C=CC=CC=1)(=O)=O)[C:7]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:6]2>[OH-].[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
COC=1C=C2C=C(N(C2=CC1)S(=O)(=O)C1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×150 ml) and neutralized with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was collected via filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (4×200 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate collected earlier
WASH
Type
WASH
Details
the extracts were washed with water (2×100 ml), brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 4647.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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